molecular formula C10H10O4 B110208 Dimethyl-d6 phthalate CAS No. 85448-30-2

Dimethyl-d6 phthalate

Cat. No. B110208
CAS RN: 85448-30-2
M. Wt: 200.22 g/mol
InChI Key: NIQCNGHVCWTJSM-WFGJKAKNSA-N
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Description

Dimethyl-d6 phthalate is a deuterium-labeled version of Dimethyl phthalate . It is commonly used as a plasticizer to impart flexibility to rigid polyvinylchloride (PVC) resins . It is also known as an endocrine disruptor and a ubiquitous pollutant .


Synthesis Analysis

The synthesis of Dimethyl-d6 phthalate involves the use of CD3OD . The yield of Dimethyl-d6 phthalate was 88.0% based on CD3OD consumed . The product was confirmed by NMR and MS to be the target compound .


Molecular Structure Analysis

The molecular formula of Dimethyl-d6 phthalate is C10D6H4O4 . It has a molecular weight of 200.22 g/mol . The InChI string is InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3 .


Chemical Reactions Analysis

Dimethyl-d6 phthalate can be analyzed using High-Performance Liquid Chromatography (HPLC) . A reversed-phase isocratic and gradient elution and UV detection method was used for the individual and simultaneous determination of these phthalate derivatives .


Physical And Chemical Properties Analysis

Dimethyl-d6 phthalate has a boiling point of 282 °C and a melting point of 2 °C . It has a density of 1.214 g/mL at 25 °C .

Scientific Research Applications

Interaction with Trypsin

Dimethyl phthalate (DMP) has been studied for its interaction with trypsin, an enzyme in the human body. Research has indicated that DMP forms a complex with trypsin, driven primarily by hydrophobic interactions, leading to conformational changes in trypsin. This interaction inhibits trypsin activity and is significant in understanding the toxicological effects of DMP (Wang, Zhang, & Wang, 2015).

Electrocoagulation Treatment

DMP has been treated using electrocoagulation with stainless steel electrodes. This method achieved complete destruction of DMP, even at high initial concentrations, indicating its effectiveness in treating DMP contamination (Kabdaşlı et al., 2009).

Biodegradation by Bacillus thuringiensis

The biodegradation of DMP by Bacillus thuringiensis, an aerobic bacterium, has been documented. This bacterium can degrade DMP under aerobic conditions, making it a potential candidate for commercial-scale bioremediation of DMP contamination (Surhio et al., 2014).

Anaerobic/Anoxic/Oxic System Degradation

Studies have explored the degradation behavior of DMP in anaerobic/anoxic/oxic (AAO) treatment systems. These findings are significant for understanding the fate of DMP in wastewater treatment processes (Zhang et al., 2016).

Aquatic Food Web Distribution

Research on DMP in marine aquatic food webs reveals its distribution and comparison to polychlorinated biphenyls (PCBs). This information is crucial for understanding the environmental impact and bioaccumulation of DMP in aquatic ecosystems (Mackintosh et al., 2004).

Soil Remediation

The effectiveness of persulfate at ambient temperature in degrading DMP in soil slurries has been evaluated. This study provides practical knowledge for treating DMP-contaminated soil and groundwater (Wang, Deng, & Yang, 2014).

Impact on Bacterial Communities

DMP's impact on bacterial communities and functions in black soils has been studied, showing that it alters the metabolic activity and functional diversity of soil microbes. This research is important for understanding the ecological consequences of DMP pollution (Wang et al., 2015).

Safety And Hazards

Dimethyl-d6 phthalate should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .

Future Directions

Phthalates, including Dimethyl-d6 phthalate, are endocrine-disrupting chemicals that can induce neurological disorders . Future research should focus on expanding the current knowledge concerning their toxicity mechanism to comprehend their harmful effect on human health .

Relevant Papers Several papers have been published on the topic of Dimethyl-d6 phthalate. These include studies on the impacts of phthalates on human health , the mechanism of action between dimethyl phthalate and herring sperm DNA , and the effects and mechanisms of phthalates’ action on neurological processes and neural health .

properties

IUPAC Name

bis(trideuteriomethyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQCNGHVCWTJSM-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-d6 phthalate

CAS RN

85448-30-2
Record name 1,2-Benzenedicarboxylic acid, di(methyl-d3) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085448302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Epikote 1004 (180 g), a homopolymer of butylene terephthalate (120 g) and triphenylethyl phosphonium iodide (0.3 g) were melt blended in an extruder as described in Composition 1. A sample of the solidified resulting mixture (30 g) and dimethylphthalate (10 g) were heated in a beaker to 260° C. and poured into butyl diglycol acetate (120 g) at 125° C. The mixture was dispersed using a Silverson high speed stirrer for 3 minutes during which time the temperature rose to 140° C. The mixture was cooled using an ice bath, reaching 49° C. within one minute. The resulting dispersion had a non-volatile content of 18.7% and a particle size range of 0.5 to 10μ.
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Synthesis routes and methods II

Procedure details

Accordingly the present invention provides a method of producing dimethyl phthalate, which comprises treating phthalic anhydride with methanol, adding a catalyst, such as sulphuric acid, hydrochloric acid or mixture thereof and a promoter, such as, dimethyl sulphate; refluxing the resultant mixture at a temperature in the range of 60 to 100 degree Celsius, for a time period in the range of 6 to 12 hours, in the presence of benzene; separating the distillate into two layers; removing the aqueous layer and recycling the benzene layer, recovering unreacted methanol by distillation; neutralizing the residue with caustic soda followed by extraction with benzene; distilling the extract under vacuum to obtain benzene; continuing the distillation process at a temperature in the range of 145 to 146 degree Celsius under 10 mm of mercury to obtain dimethyl phthalate.
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Synthesis routes and methods III

Procedure details

The present invention provides a method of producing dimethyl phthalate from naphthalene based chemicals, particularly, phthalic anhydride, which is a coal tar by product, by treating phthalic anhydride with methanol, adding a catalyst, such as sulphuric acid, hydrochloric acid or mixture thereof and a promoter, such as, dimethyl sulphate. Refluxing the resultant mixture at a temperature in the range of 60 to 100 degree Celsius, for a time period in the range of 6 to 12 hours, in presence of benzene. Separating the distillate into two layers. Removing the aqueous layer and sending back the benzene layer to the reaction vessel. Recovering unreacted methanol by distillation. Neutralizing the residue with caustic soda followed by extraction with benzene. Distilling the extract under vacuum to obtain benzene, and continuing the distillation process at a temperature in the range of 145 to 146 degree Celsius under 10 mm of mercury to obtain dimethyl phthalate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Bissegger, MAP Castro, V Yargeau… - … and Physiology Part C …, 2018 - Elsevier
… As an internal standard in each sample, dimethyl-d6 phthalate (CDN Isotopes, Pointe-Claire, QC, Canada) was used at a concentration of 1 mg/L. MS detection was performed using a …
Number of citations: 17 www.sciencedirect.com
J Mathieu‐Denoncourt, CJ Martyniuk… - Environmental …, 2016 - Wiley Online Library
… The deuterated isotopes monomethyl phthalate-3,4,5,6-d4 (MMP-d4), dimethyl-d6 phthalate (DMP-d6), and dicyclohexyl phthalate-3,4,5,6-d4 (DCHP-d4) were used as surrogates for …
Number of citations: 9 setac.onlinelibrary.wiley.com

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